

Spectroscopic Characterization of 4- [(Cyclopropylamino)sulfonyl]benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-[(Cyclopropylamino)sulfonyl]benzoic acid
Cat. No.:	B181784

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** (CAS 436092-71-6), a key intermediate in medicinal chemistry and drug development. While experimental spectra for this specific compound are not widely available in published literature, this guide synthesizes predicted data and analyses of closely related analogs to offer a robust framework for its identification and characterization. We will delve into the theoretical underpinnings and expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar sulfonamide derivatives.

Introduction

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linkage, and a cyclopropyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of various pharmaceutical agents. The benzoic acid portion provides a handle for further derivatization, while the sulfonamide group is a well-established pharmacophore known for its diverse

biological activities. The cyclopropyl ring can introduce conformational rigidity and improve metabolic stability in drug candidates.

Accurate and unambiguous characterization of such molecules is paramount for ensuring the quality, purity, and desired structure of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide a detailed exposition of the expected spectroscopic data for **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Molecular Structure and Predicted Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure and key properties of the target compound.

Table 1: Physicochemical Properties of **4-[(Cyclopropylamino)sulfonyl]benzoic Acid**

Property	Value	Source
CAS Number	436092-71-6	
Molecular Formula	C ₁₀ H ₁₁ NO ₄ S	PubChem[1]
Molecular Weight	241.26 g/mol	PubChem[1]
IUPAC Name	4- (cyclopropylsulfamoyl)benzoic acid	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is expected to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl protons, the sulfonamide

N-H proton, and the carboxylic acid proton. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Predicted ^1H NMR Spectral Data for **4-[(Cyclopropylamino)sulfonyl]benzoic Acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale and Comparative Insights
Carboxylic Acid (-COOH)	> 12.0	Singlet (broad)	1H	The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.
Aromatic Protons (H-2, H-6)	8.0 - 8.2	Doublet	2H	These protons are ortho to the electron-withdrawing carboxylic acid group and are expected to be the most deshielded of the aromatic protons. They will appear as a doublet due to coupling with the protons at the H-3 and H-5 positions.
Aromatic Protons (H-3, H-5)	7.8 - 8.0	Doublet	2H	These protons are ortho to the electron-withdrawing sulfonyl group.

Their chemical shift will be downfield, and they will appear as a doublet due to coupling with the protons at the H-2 and H-6 positions.

Sulfonamide N-H 5.0 - 6.0

Singlet (broad) or
Doublet 1H

The chemical shift of the N-H proton can vary and is often broad due to quadrupole broadening and exchange. It may show coupling to the cyclopropyl methine proton.

Cyclopropyl
Methine (-CH-)

2.3 - 2.6

Multiplet

1H

This proton is adjacent to the nitrogen atom and will be deshielded compared to the methylene protons of the cyclopropyl ring. It will likely appear as a multiplet due to coupling with the N-H proton and the four methylene protons.

Cyclopropyl
Methylene (-
CH₂-)

0.6 - 1.0

Multiplet

4H

The methylene protons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum as a complex multiplet due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 3: Predicted ^{13}C NMR Spectral Data for 4-[(Cyclopropylamino)sulfonyl]benzoic Acid

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale and Comparative Insights
Carboxylic Acid (-COOH)	165 - 175	The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms.
Aromatic C-4	140 - 145	This quaternary carbon is attached to the electron-withdrawing sulfonyl group, leading to a downfield chemical shift.
Aromatic C-1	135 - 140	This quaternary carbon is attached to the carboxylic acid group and will also be deshielded.
Aromatic C-2, C-6	128 - 132	These carbons are adjacent to the carboxylic acid group.
Aromatic C-3, C-5	125 - 128	These carbons are adjacent to the sulfonyl group.
Cyclopropyl Methine (-CH-)	28 - 33	The methine carbon of the cyclopropyl group is deshielded due to its attachment to the nitrogen atom.
Cyclopropyl Methylene (-CH ₂ -)	5 - 10	The methylene carbons of the cyclopropyl ring are highly shielded and appear in the upfield region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation:

- Weigh approximately 5-10 mg of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and to observe the acidic proton.
- Cap the NMR tube and gently agitate to dissolve the sample completely.

- Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

- Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase the resulting spectra.

- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** will be characterized by absorption bands corresponding to the various functional groups.

Table 4: Predicted IR Absorption Bands for **4-[(Cyclopropylamino)sulfonyl]benzoic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity	Rationale and Comparative Insights
3300 - 2500	Carboxylic Acid O-H	Stretching	Broad	The O-H stretch of a carboxylic acid is typically a very broad band due to strong hydrogen bonding.
~3300	Sulfonamide N-H	Stretching	Medium	The N-H stretching vibration of the sulfonamide group is expected in this region.
~3100 - 3000	Aromatic C-H	Stretching	Medium	These bands correspond to the C-H stretching vibrations of the benzene ring.
~1700 - 1680	Carboxylic Acid C=O	Stretching	Strong	The carbonyl stretch of an aromatic carboxylic acid is a strong and sharp absorption in this region.
~1600, ~1475	Aromatic C=C	Stretching	Medium	These absorptions are characteristic of the carbon- carbon double

				bond stretching vibrations within the benzene ring.
~1340, ~1160	Sulfonyl S=O	Asymmetric & Symmetric Stretching	Strong	The two S=O stretching vibrations of the sulfonyl group are expected to give rise to two strong absorption bands.
~1300 - 1200	Carboxylic Acid C-O	Stretching	Medium	The C-O stretching vibration of the carboxylic acid group.

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid sample is placed directly on the ATR crystal.
 - Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition:
 - Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

For **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, high-resolution mass spectrometry (HRMS) would be the preferred method to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data for **4-[(Cyclopropylamino)sulfonyl]benzoic Acid**

Ion	Predicted m/z	Rationale
$[M+H]^+$	242.0481	This corresponds to the protonated molecule and is often the most abundant ion in positive-ion electrospray ionization (ESI). ^[1]
$[M+Na]^+$	264.0301	The sodium adduct is also commonly observed in ESI-MS. ^[1]
$[M-H]^-$	240.0336	In negative-ion mode, the deprotonated molecule is expected to be a major ion. ^[1]

Experimental Protocol for MS Data Acquisition

- Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).
 - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and the deprotonated molecule.
 - For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic analysis of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**. By leveraging fundamental principles and data from analogous compounds, we have established a clear set of expectations for the ^1H NMR, ^{13}C NMR, IR, and MS data for this important synthetic intermediate. Researchers working with this compound can use this guide as a reference for confirming its identity and assessing its purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization process. As with any scientific endeavor, the ultimate confirmation of these predictions awaits the publication of experimental data for this specific molecule.

References

- PubChem. **4-[(cyclopropylamino)sulfonyl]benzoic acid**.

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Sources

- 1. PubChemLite - 4-[(cyclopropylamino)sulfonyl]benzoic acid (C₁₀H₁₁NO₄S) [pubchemlite.lcsb.uni.lu]
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